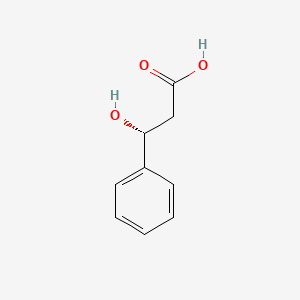

(3R)-3-hydroxy-3-phenylpropanoic acid

Description

Contextualization within Chiral Organic Acids and Stereoselective Synthesis

As a member of the chiral organic acid family, (3R)-3-hydroxy-3-phenylpropanoic acid is defined by the presence of a stereocenter at the C3 position, which imparts optical activity. The precise three-dimensional arrangement of the hydroxyl and phenyl groups around this chiral center is crucial for its biological activity and its effectiveness as a synthetic precursor. The demand for enantiomerically pure compounds in the pharmaceutical industry has driven extensive research into stereoselective synthesis methods to produce this compound with high purity.

Historical Perspective of its Discovery or Initial Academic Investigation

While the specific first isolation of this compound is not clearly documented in readily available historical records, the synthesis of its parent structure, β-hydroxy esters, dates back to the late 19th century. The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, provided a general method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of zinc metal. vedantu.combyjus.comwikipedia.orgnumberanalytics.com This reaction, using benzaldehyde (B42025) and an acetate (B1210297) ester derivative, would have produced the racemic form of 3-hydroxy-3-phenylpropanoic acid esters, which could then be hydrolyzed to the corresponding acid. This foundational work in organic synthesis laid the groundwork for the later stereospecific investigation and production of individual enantiomers like this compound.

Stereochemical Significance and Isomeric Purity Considerations in Research

The stereochemistry of this compound is of paramount importance. The spatial orientation of the hydroxyl group dictates its interaction with enzymes and receptors in biological systems. Consequently, achieving high isomeric purity is a critical consideration in its application. For instance, the synthesis of certain pharmaceuticals requires a specific enantiomer to ensure the desired therapeutic effect and to avoid potential side effects that could arise from the other enantiomer. The development of analytical techniques to accurately determine the enantiomeric excess (ee) is, therefore, an integral part of research involving this compound.

Overview of Research Trajectories: Synthesis, Biotransformation, and Mechanistic Elucidation

Research concerning this compound has progressed along several key trajectories:

Synthesis: A primary focus of research has been the development of efficient and highly stereoselective synthetic routes. This includes both traditional chemical methods and modern biocatalytic approaches.

Chemical Synthesis: Asymmetric synthesis methodologies, such as those employing chiral auxiliaries (e.g., Evans oxazolidinones), have been successfully utilized to produce the desired (R)-enantiomer with high diastereoselectivity. google.com

Biotransformation: The use of enzymes, particularly lipases and dehydrogenases, has emerged as a powerful and environmentally benign strategy. This includes the kinetic resolution of racemic mixtures of 3-hydroxy-3-phenylpropanoic acid esters, where an enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other enriched. nih.gov Another approach is the asymmetric reduction of the corresponding keto acid, 3-oxo-3-phenylpropanoic acid, using whole-cell biocatalysts like Saccharomyces cerevisiae or isolated dehydrogenases.

Biotransformation and Biosynthesis: Beyond its synthetic utility, 3-hydroxy-3-phenylpropanoic acid has been identified as a key intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants like cucumber and Nicotiana attenuata. nih.gov Studies have shown that it is a metabolite of phenylalanine and that its formation is part of a β-oxidation pathway for cinnamic acid chain shortening. nih.gov

Mechanistic Elucidation: Understanding the mechanisms that govern the stereoselectivity of the enzymatic reactions is a significant area of investigation. For lipases, the stereopreference is influenced by the enzyme's active site geometry and the interaction with the substrate. nih.gov Kinetic studies and the effects of reaction conditions, such as temperature and solvent, on enzyme stereoselectivity are actively researched to optimize the production of the desired enantiomer. capes.gov.br

Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | vedantu.com |

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Molecular Weight | 166.17 g/mol | nih.gov |

| CAS Number | 2768-42-5 | vedantu.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLELPCNDVZKZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-42-5 | |

| Record name | (R)-3-Hydroxy-3-phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-hydroxy-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-3-phenylpropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0124925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for the Enantioselective Production of 3r 3 Hydroxy 3 Phenylpropanoic Acid

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. nih.gov These approaches leverage the inherent stereoselectivity of biological systems, such as whole microbial cells or isolated enzymes, to produce chiral molecules with high enantiomeric purity. nih.govrug.nl

Whole-Cell Biotransformations for Stereoselective Reduction

Whole-cell biotransformation is a powerful technique that utilizes intact microbial cells as biocatalysts for stereoselective reactions. mdpi.com This method avoids the often costly and time-consuming processes of enzyme isolation and purification. The microbial cells contain the necessary enzymes, such as ketoreductases, and the cofactors required for their function, which are regenerated by the cell's own metabolic processes. nih.gov

A common strategy involves the stereoselective reduction of a prochiral ketone precursor, such as ethyl 3-oxo-3-phenylpropanoate. For instance, the yeast Saccharomyces cerevisiae has been employed to asymmetrically reduce this keto-ester. researchgate.net However, this particular yeast typically yields the (S)-enantiomer, ethyl (S)-3-hydroxy-3-phenylpropanoate. researchgate.net To obtain the desired (R)-enantiomer, a different microbial system with the opposite stereopreference is required, or the reaction can be designed as a kinetic resolution of a racemic intermediate. In one such kinetic resolution, whole cells of Saccharomyces cerevisiae (ATCC 9080) were used on racemic ethyl 2-acetoxy-3-phenyl-propionate, which after hydrolysis yielded ethyl (R)-3-hydroxy-3phenylpropionate. researchgate.net

The efficiency of whole-cell systems can be enhanced by genetically engineering the host organism. For example, Escherichia coli can be engineered to co-express an alcohol dehydrogenase (ADH) for the reduction reaction and a formate (B1220265) dehydrogenase (FDH) for cofactor (NADH) regeneration. scilit.com This creates a self-sustaining system for the reduction of prochiral ketones to their corresponding chiral alcohols. scilit.com While not specifically detailed for (3R)-3-hydroxy-3-phenylpropanoic acid in the cited literature, this methodology is broadly applicable to the synthesis of chiral hydroxy acids and their derivatives. scilit.com

Table 1: Examples of Whole-Cell Biotransformations for Related Chiral Hydroxy Esters

| Biocatalyst | Substrate | Product | Key Finding | Reference |

| Saccharomyces cerevisiae (ATCC 9080) | Ethyl 3-oxo-3-phenylpropanoate | Ethyl (S)-3-hydroxy-3-phenylpropanoate | Asymmetric reduction yields the (S)-enantiomer. | researchgate.net |

| Saccharomyces cerevisiae (ATCC 9080) | Racemic ethyl 2-acetoxy-3-phenyl-propionate | Ethyl (R)-3-hydroxy-3-phenylpropionate | Kinetic resolution provides access to the (R)-enantiomer. | researchgate.net |

| Recombinant E. coli | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | Co-expression of ADH and FDH enables efficient reduction with cofactor regeneration. | scilit.com |

Isolated Enzyme Catalysis: Enantioselective Ketoreductases and Dehydrogenases

Using isolated enzymes provides greater control over reaction conditions and can lead to higher purity by eliminating side reactions from other cellular enzymes. Lipases, ketoreductases (KREDs), and dehydrogenases are the most prominent enzymes for these syntheses. researchgate.netresearchgate.net

Ketoreductases and alcohol dehydrogenases catalyze the direct asymmetric reduction of a prochiral ketone precursor. These enzymes often require a nicotinamide (B372718) cofactor (NADH or NADPH), necessitating a cofactor regeneration system in the reaction mixture. scilit.com Lactate dehydrogenases (LDHs) have also been investigated for the synthesis of similar chiral hydroxy acids from their corresponding keto-acid precursors, demonstrating high yields and excellent stereoselectivity. nih.gov

Table 2: Isolated Enzymes in the Synthesis of Chiral 3-hydroxy-3-phenylpropanoic Acid Esters

| Enzyme | Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Novozyme 435 (Immobilized Candida antarctica lipase (B570770) B) | Kinetic Resolution | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (3R)-ethyl 3-hydroxy-3-phenylpropanoate | ≥99% | researchgate.net |

| Porcine Pancreas Lipase (PPL) | Kinetic Resolution | Racemic ethyl 3-hydroxy-3-phenylpropanoate | (S)-ethyl 3-hydroxy-3-phenylpropanoate | Not specified | researchgate.net |

| Pseudomonas cepacia Lipase | Kinetic Resolution | Racemic ethyl 3-hydroxy-3-phenylpropionate | Not specified | Not specified | researchgate.net |

| Lactobacillus brevis Alcohol Dehydrogenase | Asymmetric Reduction | Methyl acetoacetate | Methyl (R)-3-hydroxy butanoate | Not specified | scilit.com |

Optimization of Enzyme Activity and Stability in Synthetic Schemes

To be viable for industrial-scale synthesis, biocatalytic processes must be optimized for activity, stability, and reusability. Key parameters that are frequently optimized include temperature, pH, and the choice of solvent. researchgate.net For the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate using Porcine Pancreas Lipase (PPL), optimal conditions were found to be a temperature of 35°C and a pH of 7.5 in a phosphate (B84403) buffer solution. researchgate.net

Enzyme immobilization is a critical strategy for improving stability and enabling catalyst recovery and reuse. nih.gov Enzymes can be bound to solid carriers, which often enhances their tolerance to harsher reaction conditions. nih.gov For example, lipase from Pseudomonas fluorescens was immobilized on modified silica (B1680970) nanoparticles for the kinetic resolution of a related precursor, 3-hydroxy-3-phenylpropanonitrile. nih.govnih.gov The use of ionic liquids as additives has also been shown to stabilize enzymes and increase their activity and stereoselectivity. nih.govnih.gov In one study, the addition of 1% (w/v) [BMIM]Cl in hexane (B92381) to a reaction catalyzed by lipase immobilized on amine-modified silica resulted in a process efficiency of 97.4%. nih.gov Computational design methods are also emerging as a tool to predict mutations that can enhance enzyme stability without compromising catalytic activity. csic.es

Substrate Scope and Limitations in Biocatalytic Synthesis

While biocatalysis offers high selectivity, its application can be limited by the enzyme's substrate scope. Some enzymes exhibit narrow substrate specificity, accepting only a limited range of molecular structures. For the synthesis of this compound, the primary precursor is typically an ester of 3-oxo-3-phenylpropanoic acid or 3-hydroxy-3-phenylpropanoic acid itself.

Enzymes can be sensitive to high substrate concentrations, which may lead to inhibition or reduced stereoselectivity. mdpi.com Furthermore, sterically demanding substrates can pose a challenge for some enzymes. researchgate.net For example, while Novozyme 435 was identified as a suitable biocatalyst for sterically demanding α-substituted β-hydroxyesters, the initial screening of various lipases was necessary to find an effective one. researchgate.net The family of Old Yellow Enzymes (OYE), for instance, shows high specificity for reducing α,β-unsaturated compounds activated by groups like aldehydes and ketones, while other enzyme families are specific for substrates containing carboxylic acids. nih.gov These inherent specificities define the boundaries and potential applications of each biocatalytic system.

Asymmetric Organic Synthesis Strategies

Alongside biocatalysis, asymmetric organic synthesis provides direct, highly controlled routes to specific enantiomers through the use of chiral catalysts. wikipedia.org

Catalytic Asymmetric Hydrogenation and Reduction Methodologies

Catalytic asymmetric hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones and olefins. wikipedia.org This technique involves the use of a chiral metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral ligand. The seminal work of Noyori and others on ruthenium-based catalysts, such as those combining a Ru(II) arene with a chiral diamine ligand like TsDPEN, revolutionized this field. mdpi.com

The synthesis of this compound via this method would involve the asymmetric hydrogenation of the corresponding keto-ester, ethyl 3-oxo-3-phenylpropanoate. The mechanism involves the formation of a ruthenium hydride species that transfers hydrogen to the ketone's carbonyl group via a six-membered transition state. mdpi.com The stereochemical outcome is dictated by the precise architecture of the chiral ligand, which creates a chiral environment around the metal center. This methodology routinely achieves excellent enantioselectivity, often with ee values up to 99%. mdpi.comrsc.org Studies on related substrates, such as β-chloro-propiophenone, using supported iron-based chiral catalysts have reported yields and ee values of 99% and 90%, respectively, under optimized conditions of temperature and pressure. ccsenet.org

Table 3: Key Features of Catalytic Asymmetric Hydrogenation

| Catalyst System | Precursor Type | Mechanism | Key Advantage | Reference |

| Noyori-type Ru(II)-TsDPEN | Aryl Ketones, Keto-esters | Hydrogen transfer via a six-membered ring transition state | High enantioselectivity (often >98% ee) and broad applicability. | mdpi.com |

| Supported Iron-based Chiral Catalysts | Substituted Propiophenones | Catalytic Hydrogenation | High yield and good enantioselectivity under optimized conditions. | ccsenet.org |

| Cationic Ru-MsDPEN | Substituted Benzoxazines | Enantioselective Hydrogenation | High yields with up to 99% ee; counteranion effect can be critical. | rsc.org |

Chiral Auxiliary and Chiral Ligand Mediated Transformations

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical reactions. numberanalytics.com A chiral auxiliary is a compound that is temporarily attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed to yield the desired enantiomerically pure product. numberanalytics.comwikipedia.org

One of the most prominent examples involves the use of Evans oxazolidinone auxiliaries. wikipedia.org In a synthesis analogous to that for this compound, the synthesis of (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic acid has been achieved using Evans chemistry. nih.gov This process involves an aldol (B89426) reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov The reaction to form the (3R) product intermediate proceeded with a diastereoselectivity ratio of 82:18. nih.gov Although this represents a moderate diastereomeric excess, the resulting diastereomers can be effectively separated using silica gel chromatography. nih.gov Following separation, the auxiliary is cleaved, typically through hydrolysis, to afford the target chiral acid. nih.govtcichemicals.com The power of this transformation lies in its ability to create two new contiguous stereocenters in a predictable manner. wikipedia.org

The general scheme for this transformation is as follows:

Acylation : The chiral oxazolidinone auxiliary is acylated by reacting it with an appropriate acyl chloride. wikipedia.org

Enolate Formation : A base and a Lewis acid, such as dibutylboron triflate, are used to generate a specific (Z)-enolate. wikipedia.org

Aldol Reaction : The enolate reacts with an aldehyde (in this case, benzaldehyde) in a diastereoselective manner. wikipedia.org

Auxiliary Removal : The chiral auxiliary is cleaved from the aldol product to yield the desired β-hydroxy acid. wikipedia.org

Organocatalytic Approaches for Stereocontrol

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the provided research, the synthesis of structurally related optically active aryllactic acid derivatives has been achieved using this approach. researchgate.net These methods provide a framework for potential application in the stereocontrolled synthesis of the target molecule. For instance, organocatalytic Pummerer-type reactions have been developed to produce enantioenriched α-acyloxy-3-arylpropionic thioesters, which are precursors to aryllactic acids. researchgate.net Such strategies could potentially be adapted, using different starting materials, to target 3-hydroxy-3-phenylpropanoic acid.

Total Synthesis of Complex Molecules Incorporating this compound as a Chiral Building Block

The enantiopure form of 3-hydroxy-3-phenylpropanoic acid and its derivatives serve as valuable chiral building blocks in the total synthesis of complex, biologically active molecules. sigmaaldrich.comrsc.org A key example is the incorporation of the analogous compound, (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, or (3R)-Hdp, into a cyclic enkephalin analogue. nih.govresearchgate.net Enkephalins are peptides that relate to the opioid system. The synthesis involved attaching the silyl-protected (3R)-Hdp to the N-terminal amino group of a peptide precursor using a coupling agent, followed by deprotection. nih.gov This demonstrates the utility of (3R)-β-hydroxy acids in modifying peptides to investigate structure-activity relationships (SAR). nih.gov

Optimization of Reaction Conditions and Process Scale-Up Considerations for Research Purposes

Optimizing reaction conditions is crucial for maximizing yield and stereoselectivity while ensuring reproducibility. For synthetic methods like the Evans aldol reaction, key parameters to optimize include the choice of Lewis acid, base, solvent, and reaction temperature. Soft enolization using dibutylboron triflate and diisopropylethylamine at low temperatures (e.g., -78°C) is often critical for achieving high diastereoselectivity. wikipedia.orgnih.gov

For chemoenzymatic methods, which can also be used to produce chiral β-hydroxy acids, parameters such as pH, temperature, and solvent are critical. For the resolution of (R,S)-ethyl 3-hydroxy-phenylpropanoate using Porcine pancreas lipase (PPL) to obtain the (S)-enantiomer, an optimal temperature of 35°C and a pH of 7.5 in a phosphate buffer solution were identified as ideal conditions. researchgate.net Similar optimization studies would be necessary for a lipase-based resolution to obtain the (R)-enantiomer.

Scaling up these syntheses for research purposes, for instance to produce gram or kilogram quantities, presents further challenges. The Evans aldol reaction has been successfully implemented on a large scale (30 kg) in the synthesis of the complex natural product discodelmolide, demonstrating its industrial viability. tcichemicals.com Key considerations for scale-up include:

Reagent Cost and Availability : The cost of the chiral auxiliary and specialized reagents can be a significant factor.

Cryogenic Conditions : Maintaining very low temperatures for large reaction volumes requires specialized equipment.

Purification : Chromatographic separation of diastereomers can be cumbersome and costly on a large scale. Alternative purification methods like crystallization may need to be developed.

Safety : Handling large quantities of pyrophoric reagents like n-butyllithium and boron triflates requires stringent safety protocols.

Comparative Analysis of Synthetic Efficiency and Stereoselectivity Across Different Methodologies

Different synthetic strategies for producing enantiopure 3-hydroxy-3-phenylpropanoic acid and its analogs offer varying levels of efficiency and stereoselectivity. A comparative analysis highlights the strengths and weaknesses of each approach.

| Methodology | Typical Substrate | Key Reagents | Stereoselectivity | Yield | Advantages | Disadvantages |

| Chiral Auxiliary (Evans) | Acyl oxazolidinone, Aldehyde | Chiral Oxazolidinone, Bu₂BOTf, DIPEA | Moderate to High (e.g., 82:18 d.r. for (3R)-Hdp analog) nih.gov | Good (e.g., 75% for aldol product) nih.gov | Reliable, predictable stereochemistry, well-established. wikipedia.org | Requires stoichiometric auxiliary, multiple steps (attachment/removal), chromatography may be needed. wikipedia.orgnih.gov |

| Enzymatic Resolution | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Lipase (e.g., PPL) | Can be high, dependent on enzyme and conditions. researchgate.net | Max 50% for the desired enantiomer. | "Green" approach, mild conditions. researchgate.net | Limited to 50% theoretical yield, requires separation of enantiomers. |

Biosynthetic Pathways and Metabolic Roles of 3r 3 Hydroxy 3 Phenylpropanoic Acid in Biological Systems

Elucidation of Precursor Molecules and Metabolic Origin

The metabolic origin of (3R)-3-hydroxy-3-phenylpropanoic acid is primarily linked to the catabolism of the aromatic amino acid, phenylalanine. nih.gov In biological systems, particularly in plants and gut microbiota, phenylalanine serves as the foundational precursor. nih.govrupahealth.com The compound is a metabolite of phenylalanine and an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid, which are derived from cinnamic acid. nih.gov

In the human gut, intestinal bacteria metabolize phenylalanine and polyphenols, leading to the production of 3-hydroxy-3-phenylpropanoic acid. rupahealth.com Its presence can be detected in urine, where elevated levels may suggest alterations in gut microbiota composition, known as dysbiosis. rupahealth.com Furthermore, it is considered a product of the bacterial breakdown of unabsorbed phenylalanine within the intestinal lumen. nih.gov A predicted metabolic precursor in the human gut microbiota is 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid, which can be converted via a dehydroxylation reaction. hmdb.ca

| Precursor Molecule | Organism/System | Metabolic Context |

|---|---|---|

| Phenylalanine | Plants, Gut Microbiota | Primary metabolic precursor. nih.govrupahealth.com |

| Cinnamic Acid | Plants (e.g., Cucumber, Nicotiana attenuata) | Intermediate precursor in the biosynthesis of benzoic and salicylic acids. nih.gov |

| 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid | Human Gut Microbiota (Predicted) | Immediate precursor via dehydroxylation. hmdb.ca |

Enzymatic Machinery Involved in its Biogenesis and Transformation

The formation and subsequent transformation of this compound are governed by specific classes of enzymes, primarily hydrolases and dehydrogenases. These enzymes exhibit distinct mechanisms and often require specific co-factors to catalyze their respective reactions.

The enzymatic synthesis and modification of this compound involve several key enzymes. In human gut microbiota, a dehydroxylase is predicted to catalyze the formation of 3-hydroxy-3-phenylpropanoic acid from its hydroxylated precursor. hmdb.ca

In plants, the pathway from cinnamic acid suggests the involvement of enzymes associated with a β-oxidation-like process. nih.gov While the specific enzymes for every step in all organisms are not fully elucidated, studies on related pathways provide significant insights. For instance, the general phenylpropanoid pathway, which generates the precursors, involves enzymes like Phenylalanine Ammonia-Lyase (PAL) and Cinnamic acid 4-hydroxylase (C4H), a Cytochrome P450 monooxygenase. nih.govnih.gov

Hydrolases, particularly lipases and esterases, are crucial in the context of producing specific enantiomers of 3-hydroxy-3-phenylpropanoic acid. Research has demonstrated the use of various hydrolases for the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate. For example, Lipase (B570770) PS from Pseudomonas cepacia and esterase from pig liver (PLE) have been effectively used. researchgate.netresearchgate.net The lipase from Pseudomonas cepacia is noted as being particularly effective for the hydrolytic resolution of the racemic ethyl ester. researchgate.net

Dehydrogenases are also implicated in its metabolism. 3-hydroxypropionate (B73278) dehydrogenase is an enzyme that acts on the 3-hydroxypropanoate structure. wikipedia.org More specifically, research on the related compound 3-phenylpropionyl-CoA has shown it to be a substrate for medium chain acyl-CoA dehydrogenase (MCAD), which dehydrogenates it to trans-cinnamoyl-CoA. nih.gov This indicates that dehydrogenases play a role in the downstream processing of phenylpropanoid structures.

| Enzyme Class | Specific Enzyme Example | Role in Relation to this compound | Source Organism/System |

|---|---|---|---|

| Dehydroxylase | (Predicted) Dehydroxylase | Catalyzes formation from 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid. hmdb.ca | Human Gut Microbiota |

| Hydrolase (Lipase) | Lipase PS | Enzymatic resolution of its ethyl ester to produce the pure chiral acid. researchgate.net | Pseudomonas cepacia |

| Hydrolase (Esterase) | Pig Liver Esterase (PLE) | Enzymatic hydrolysis of its ethyl ester. researchgate.net | Pig Liver |

| Dehydrogenase | Medium Chain Acyl-CoA Dehydrogenase (MCAD) | Dehydrogenates the related 3-phenylpropionyl-CoA to trans-cinnamoyl-CoA. nih.gov | Rat and Human Liver |

| Dehydrogenase | 3-hydroxypropionate dehydrogenase | Catalyzes the oxidation of 3-hydroxypropanoate to 3-oxopropanoate. wikipedia.org | General (Enzyme Commission) |

The function of biosynthetic enzymes is critically dependent on the presence of co-factors, which participate directly in the catalytic mechanism.

The reaction catalyzed by 3-hydroxypropionate dehydrogenase is an oxidation where 3-hydroxypropanoate is converted to 3-oxopropanoate. This reaction requires NAD+ (Nicotinamide adenine (B156593) dinucleotide) as an electron acceptor, which is reduced to NADH. wikipedia.org

Aldehyde dehydrogenases (ALDHs) , which are involved in related pathways converting aldehydes to carboxylic acids, typically use NAD(P)+ as a co-factor. frontiersin.orgnih.gov

In the broader phenylpropanoid pathway, Cytochrome P450 hydroxylases (P450s) , such as C4H, contain a catalytic iron-containing heme co-factor. nih.gov These enzymes are monooxygenases, incorporating one atom of molecular oxygen into the substrate.

The mechanism for lipase-catalyzed hydrolysis , used in enantiomeric resolution, follows a "Ping-Pong Bi-Bi" mechanism. researchgate.net This involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile (in this case, water) to release the final product and regenerate the free enzyme. This process does not typically require non-protein co-factors.

For CoA-dependent pathways, such as those seen in the metabolism of propionate, ATP (adenosine triphosphate) is often required for the activation of carboxylic acids into their CoA thioesters. frontiersin.orgnih.gov

| Enzyme/Pathway Type | Required Co-factor(s) | General Reaction Mechanism |

|---|---|---|

| Dehydrogenases (e.g., 3-hydroxypropionate dehydrogenase, MCAD) | NAD+ | Oxidation of a hydroxyl group to a carbonyl group (or dehydrogenation of an acyl-CoA), with transfer of a hydride ion to NAD+. nih.govwikipedia.org |

| Cytochrome P450 Hydroxylases (e.g., C4H) | Heme (Iron-protoporphyrin IX) | Monooxygenation, where one oxygen atom is inserted into the substrate. nih.gov |

| Hydrolases (Lipases/Esterases) | None (typically) | Hydrolysis of an ester bond via an acyl-enzyme intermediate. researchgate.net |

| CoA-dependent pathways | ATP, Coenzyme A | Activation of a carboxyl group by forming a high-energy thioester bond with Coenzyme A. frontiersin.orgnih.gov |

Intermediacy in Broader Metabolic Networks

This compound does not exist in isolation but functions as a key intermediate connecting different branches of metabolism, particularly in plants and microbes.

The phenylpropanoid pathway is a major route in plants and microorganisms that converts phenylalanine into a wide array of secondary metabolites. nih.govfrontiersin.org The central pathway transforms phenylalanine into 4-coumaroyl-CoA, a critical precursor for compounds like flavonoids, stilbenes, and monolignols. frontiersin.org

Research has established that 3-hydroxy-3-phenylpropanoic acid is a direct intermediate in a variant of this pathway responsible for the biosynthesis of benzoic acid and salicylic acid in plants such as cucumber (Cucumis sativus) and Nicotiana attenuata. nih.gov In this specific branch, the side chain of cinnamic acid is shortened, likely through a β-oxidation mechanism, with 3-hydroxy-3-phenylpropanoic acid being a key metabolite in this chain-shortening process. nih.gov This demonstrates its role in diverting carbon flow from the central phenylpropanoid pathway to produce other important plant defense compounds and signaling molecules.

In the microbial world, this compound is recognized as a secondary metabolite arising from the catabolism of phenylalanine. It is an end-product of the bacterial degradation of this amino acid in the gut. rupahealth.comnih.gov Its accumulation in urine can be an indicator of gut dysbiosis or specific metabolic states. rupahealth.com Bacteria such as Escherichia and Klebsiella, as well as the yeast Saccharomyces, are associated with its production. rupahealth.com The compound is also linked to the mycotoxin Ochratoxin A, which contains a phenylalanine moiety linked to a dihydroisocoumarin structure, highlighting the role of phenylpropanoid-derived units in complex microbial secondary metabolites. wikipedia.org

Catabolism and Degradation Pathways in Microorganisms

The degradation of this compound in microorganisms is thought to proceed through a series of enzymatic reactions that modify both the phenyl ring and the propanoic acid side chain, ultimately leading to central metabolic intermediates. While a complete catabolic pathway in a single organism has not been fully elucidated, research on related compounds in bacteria such as Escherichia coli and Achromobacter species provides a strong basis for a proposed degradation route. nih.govnih.govnih.gov This pathway likely involves initial transformations of the side chain followed by or concurrent with the oxidative cleavage of the aromatic ring.

Identification of Degradative Enzymes and Metabolites

The catabolism of this compound is hypothesized to begin with modifications to the side chain, followed by the degradation of the aromatic ring, a strategy commonly observed in the breakdown of phenylpropanoids.

An initial step in the metabolism of the side chain could involve the oxidation of the hydroxyl group. For instance, in anaerobic bacteria, stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) has been identified, which catalyzes the oxidation of β-hydroxy acids. nih.govnih.gov A similar dehydrogenase could potentially act on this compound to form 3-oxo-3-phenylpropanoic acid. Following this, or as an alternative initial step, the compound would likely be activated to its coenzyme A (CoA) thioester, 3-hydroxy-3-phenylpropionyl-CoA. This activation is a common strategy in the metabolism of fatty acids and related compounds.

Once the side chain is modified, the degradation of the aromatic ring can proceed. Based on the well-studied catabolism of 3-phenylpropionic acid in E. coli K-12, the pathway involves the hydroxylation of the benzene (B151609) ring at positions 2 and 3 to form 3-(2,3-dihydroxyphenyl)propionic acid. nih.govnih.gov This reaction is catalyzed by a dioxygenase. Following this, the dihydroxylated ring undergoes meta-cleavage, a reaction also catalyzed by a dioxygenase, between the two hydroxyl groups. This ring-fission event breaks open the aromatic structure, leading to the formation of a linear molecule. In the case of 3-(2,3-dihydroxyphenyl)propionic acid, this cleavage yields products such as succinate (B1194679), pyruvate, and acetaldehyde, which can then enter central metabolic pathways like the Krebs cycle. nih.govnih.gov

| Enzyme | Reaction | Substrate | Product | Microorganism (Analogous Pathway) |

|---|---|---|---|---|

| 3-Hydroxyacyl-CoA Dehydrogenase (putative) | Side-chain oxidation | This compound | 3-oxo-3-phenylpropanoic acid | Desulfotomaculum ruminis (acts on (S)-3-hydroxybutyrate) nih.gov |

| Acyl-CoA Synthetase | CoA thioester formation | This compound | (3R)-3-hydroxy-3-phenylpropionyl-CoA | General fatty acid metabolism |

| Dioxygenase | Ring hydroxylation | 3-phenylpropionic acid derivative | 3-(2,3-dihydroxyphenyl)propionic acid derivative | Escherichia coli K-12 nih.govnih.gov |

| Dioxygenase (meta-cleavage) | Ring fission | 3-(2,3-dihydroxyphenyl)propionic acid derivative | Succinate, Pyruvate, Acetaldehyde | Escherichia coli K-12 nih.govnih.gov |

| Metabolite | Chemical Formula | Role in Pathway |

|---|---|---|

| 3-oxo-3-phenylpropanoic acid | C9H8O3 | Product of side-chain oxidation |

| (3R)-3-hydroxy-3-phenylpropionyl-CoA | C30H38N7O19P3S | Activated intermediate for further metabolism |

| 3-(2,3-dihydroxyphenyl)propionic acid derivative | C9H10O4 | Product of ring hydroxylation, substrate for ring cleavage |

| Succinate | C4H4O4 | End product entering the Krebs cycle |

| Pyruvate | C3H4O3 | End product entering central metabolism |

| Acetaldehyde | C2H4O | End product that can be further metabolized |

Environmental and Biotechnological Implications of Biodegradation

The microbial degradation of phenylpropanoids, including this compound, has important environmental and biotechnological consequences. From an environmental perspective, the ability of microorganisms to break down such compounds is crucial for the removal of naturally occurring and synthetic aromatic pollutants from soil and water. Phenylpropanoids are widespread in nature as components of lignin (B12514952) and other plant-derived materials. Their efficient mineralization by microbes is a key step in the global carbon cycle.

The presence of phenylpropanoic acid and related compounds in wastewater treatment plants highlights the relevance of their biodegradation for water purification. sigmaaldrich.com The incomplete degradation of these compounds can lead to the formation of more persistent or toxic intermediates. Therefore, understanding the complete catabolic pathways is essential for optimizing the efficiency of wastewater treatment processes and ensuring the safe discharge of treated water.

From a biotechnological standpoint, the enzymes involved in these degradative pathways are of considerable interest. For instance, dehydrogenases with activity towards β-hydroxy acids have potential applications in the synthesis of chiral building blocks for the pharmaceutical and chemical industries. nih.govnih.gov The stereospecificity of these enzymes makes them valuable catalysts for producing enantiomerically pure compounds.

Furthermore, the microbial production of valuable chemicals from renewable feedstocks is a growing area of biotechnology. The intermediates of phenylpropanoid degradation pathways, such as succinate and pyruvate, are themselves valuable platform chemicals. nih.govnih.gov Engineering microorganisms to channel the degradation of aromatic compounds towards the overproduction of these intermediates could provide a sustainable alternative to petrochemical-based production methods.

Biological Relevance and Mechanistic Investigations of 3r 3 Hydroxy 3 Phenylpropanoic Acid in Model Systems

Interactions with Specific Target Biomolecules (e.g., Enzymes, Receptors, Transport Proteins)

Research into the direct molecular interactions of (3R)-3-hydroxy-3-phenylpropanoic acid has provided insights into its potential biological roles, although comprehensive data remains limited.

Direct binding and kinetic studies on this compound are not extensively documented in publicly available literature. However, research on closely related derivatives provides insight into its molecular recognition potential. A study involving a synthetic derivative, (3R)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, incorporated it into a cyclic enkephalin analogue to probe opioid receptor interactions. nih.gov In opioid receptor binding assays, this analogue demonstrated very weak binding affinity for δ-opioid receptors and no significant affinity for µ or κ receptors at concentrations up to 10 µM. nih.gov The specific binding affinity (Ki) for the δ receptor was determined to be 26.3 µM. nih.gov

Bioinformatic predictions suggest that 3-hydroxy-3-phenylpropanoic acid may be a metabolic product within the human gut microbiota. hmdb.ca It is predicted to be formed from 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid through a dehydroxylation reaction catalyzed by a dehydroxylase enzyme. hmdb.ca However, in vitro kinetic analysis of this specific enzymatic conversion has not been detailed.

Interactive Data Table: Opioid Receptor Binding Affinity of a this compound derivative

| Receptor Type | Binding Affinity (Ki) | Concentration Tested | Reference |

|---|---|---|---|

| δ-opioid receptor | 26.3 µM | up to 10 µM | nih.gov |

| µ-opioid receptor | No affinity observed | up to 10 µM | nih.gov |

| κ-opioid receptor | No affinity observed | up to 10 µM | nih.gov |

Based on available scientific literature, there are no published studies detailing the successful co-crystallization of this compound with a target protein. Likewise, solution Nuclear Magnetic Resonance (NMR) studies aimed at elucidating the specific binding mode of this compound with an enzyme, receptor, or transport protein have not been reported. nih.govmdpi.com While NMR is a powerful tool for mapping protein-ligand binding sites, its application to this specific molecule has not been documented. nih.govmdpi.com

Cellular and Subcellular Effects in Non-Human Biological Models

Investigations in non-human biological systems have revealed specific roles for this compound, particularly in plant biochemistry.

While the broader class of phenylpropanoids and some 3-hydroxy fatty acids have been reported to possess antifungal and antibacterial properties, specific studies detailing the direct impact of this compound on microbial growth and physiology are not extensively available in the current scientific literature. mdpi.comnih.govmdpi.com General studies have shown that phenylpropanoic acids can inhibit various pathogenic and non-pathogenic bacteria and fungi, but data explicitly identifying the minimum inhibitory concentrations (MICs) or specific physiological effects of the (3R) enantiomer are lacking. mdpi.commdpi.com

This compound has been identified as a key metabolic intermediate in the biosynthesis of critical plant signaling molecules. nih.gov Research using stable-isotope labeling in cucumber (Cucumis sativus L.) and Nicotiana attenuata has demonstrated that this compound is a precursor in the β-oxidation pathway that leads to the formation of benzoic acid and salicylic (B10762653) acid from cinnamic acid. nih.govbiosynth.com Salicylic acid is a primary phytohormone involved in signaling for systemic acquired resistance, a crucial plant defense mechanism against a wide range of pathogens. nih.gov When isotope-labeled 3-hydroxy-3-phenylpropanoic acid was administered to these plants, the label was incorporated into both benzoic acid and salicylic acid, confirming its role in this biosynthetic pathway. nih.gov The study also confirmed that 3-hydroxy-3-phenylpropanoic acid is a metabolite of phenylalanine, the primary precursor for these compounds in plants. nih.gov

Interactive Data Table: Role of 3-Hydroxy-3-phenylpropanoic acid in Plant Biosynthesis

| Plant Model | Precursor Administered | Observed Labeled Products | Pathway Implication | Reference |

|---|---|---|---|---|

| Cucumis sativus (Cucumber) | Isotope-labeled 3-hydroxy-3-phenylpropanoic acid | Benzoic Acid, Salicylic Acid | Intermediate in cinnamic acid chain-shortening via β-oxidation | nih.gov |

| Nicotiana attenuata | Isotope-labeled 3-hydroxy-3-phenylpropanoic acid | Benzoic Acid, Salicylic Acid | Intermediate in cinnamic acid chain-shortening via β-oxidation | nih.gov |

Studies on isolated mammalian tissues using a derivative of this compound have been conducted to assess its biological activity. nih.gov An analogue of the cyclic opioid peptide enkephalin, which incorporated a (3R)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid moiety, was tested on isolated guinea pig ileum and mouse vas deferens preparations. nih.gov These assays are standard models for assessing opioid receptor agonist and antagonist activity. The compound showed neither agonist nor antagonist activity in either the guinea pig ileum or the mouse vas deferens assays at concentrations up to 10 µM, indicating a lack of significant modulatory effect on the neuromuscular functions of these isolated tissues under the experimental conditions. nih.gov

Mechanistic Studies of its Biological Activity

Understanding the precise mechanisms through which a compound exerts its biological effects is crucial for its potential development as a therapeutic agent or a biological probe. For this compound, research has begun to shed light on its interactions with cellular components and pathways.

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related hydroxycarboxylic acids provides valuable insights into potential mechanisms. Medium-chain fatty acids and their 3-hydroxy derivatives are known to activate G protein-coupled receptors (GPCRs), such as hydroxycarboxylic acid receptor 3 (HCA3) and GPR84, which play roles in metabolism and immune function. nih.gov

These receptors are typically coupled to Gαi proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov It is plausible that this compound could interact with a similar class of receptors, thereby modulating downstream signaling cascades. For instance, the activation of HCA3 by its agonists has been shown to be dependent on dynamin-2, a GTPase involved in membrane trafficking. nih.gov

Furthermore, some GPCRs activated by hydroxycarboxylic acids can exhibit biased agonism, where different agonists stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways (e.g., β-arrestin-2 recruitment versus G-protein signaling). nih.gov Activation of HCA3 by 3-hydroxyoctanoic acid, for example, leads to β-arrestin-2 recruitment, which is pertinent for cell-cell adhesion, while activation of GPR84 by 3-hydroxydecanoic acid results in sustained ERK activation without β-arrestin-2 recruitment. nih.gov The potential for this compound to act as a biased agonist at a yet-to-be-identified receptor remains an area for future investigation.

Simple phenylpropanoids, a broader class to which this compound belongs, are known to influence various signaling pathways, including those involved in inflammation and cell growth. researchgate.net

The chirality of a molecule is fundamental to its interaction with the inherently chiral environment of biological systems, such as proteins and nucleic acids. nih.govmdpi.com The specific recognition of one enantiomer over the other is a well-established principle in pharmacology.

Studies on related chiral compounds, such as 2-phenylpropionic acid, have demonstrated that microorganisms can mediate the chiral inversion of one enantiomer to the other. researchgate.netnih.gov This biotransformation highlights the ability of biological systems to distinguish between enantiomers and process them differently. The mechanism of this inversion often involves the formation of an acyl-CoA thioester, a process catalyzed by stereoselective enzymes. nih.gov

The enantioselective synthesis of related 3-aryl-3-hydroxypropanoic esters for applications in chiral liquid crystals further underscores the importance of stereochemistry in determining the properties of these molecules. researchgate.net In biological systems, the specific (3R) configuration of this compound would be expected to lead to specific interactions with its biological targets, such as enzymes or receptors. This enantiospecific recognition is due to the three-point attachment model, where the spatial arrangement of functional groups (hydroxyl, carboxyl, and phenyl groups) on the chiral center dictates the binding affinity and orientation within a chiral binding pocket.

The differential biological effects of enantiomers are a common phenomenon. For instance, in the case of the mycotoxin Ochratoxin A, which contains a substructure related to phenylpropanoic acid, its toxicity and biological activities are linked to its specific chiral centers. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound and for developing selective biological probes. While comprehensive SAR studies specifically for this compound are not extensively documented, insights can be drawn from related classes of compounds, such as other phenylpropanoic acid derivatives and simple phenylpropanoids. rsc.orgnih.gov

The general structure of this compound offers several points for modification to probe its biological activity:

The Phenyl Ring: Substitution on the phenyl ring can significantly impact activity. The position, number, and nature of substituents (e.g., electron-donating or electron-withdrawing groups) can influence pharmacokinetic properties and binding affinity to a target. For example, in a series of phenylpropanoic acid derivatives acting as GPR40 agonists, substitutions on a biphenyl (B1667301) ring system were crucial for improving potency and pharmacokinetic profiles. nih.gov

The Hydroxyl Group: The presence and stereochemistry of the hydroxyl group are likely critical for activity. Modifications such as esterification, etherification, or inversion of the stereocenter would be expected to alter biological recognition and potency. In studies of other bioactive molecules, the modification of hydroxyl groups has been shown to dramatically affect activity. mdpi.com

The Carboxylic Acid Group: The carboxylate group is often involved in key ionic interactions with biological targets. Esterification or amidation of this group would likely modulate the compound's activity and cell permeability.

The table below summarizes hypothetical SAR insights based on studies of related compounds.

| Structural Moiety | Modification | Potential Impact on Biological Activity | Rationale based on Analogous Compounds |

| Phenyl Ring | Introduction of substituents (e.g., -Cl, -CH3, -OCH3) | Could enhance or decrease binding affinity and selectivity. | In other phenylpropanoic acids, substitutions have been shown to modulate receptor interactions. nih.gov |

| Hydroxyl Group | Esterification or etherification | Likely to decrease or abolish activity if the hydroxyl group is a key hydrogen bond donor. | The hydroxyl group is often crucial for specific interactions with biological targets. mdpi.com |

| Hydroxyl Group | Inversion of stereochemistry (to the (S)-enantiomer) | Expected to significantly reduce or alter biological activity. | Biological systems typically exhibit strong enantiospecificity. researchgate.netnih.gov |

| Carboxylic Acid | Conversion to an ester or amide | May alter cell permeability and receptor binding; could act as a prodrug. | The carboxylate often forms critical ionic bonds with target proteins. |

| Propanoic Acid Chain | Altering the length of the alkyl chain | Could affect the positioning of the pharmacophoric groups within the binding site. | Optimal chain length is often required for effective receptor activation. |

These potential SAR trends highlight the importance of the specific structural features of this compound for its biological activity. Further detailed studies are necessary to elucidate the precise SAR for its specific biological targets.

Advanced Analytical Methodologies for the Research and Characterization of 3r 3 Hydroxy 3 Phenylpropanoic Acid

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are central to the analysis of chiral molecules, providing the means to separate enantiomers and quantify their respective amounts. The choice of technique depends on factors such as the sample matrix, the required sensitivity, and the analytical objective.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. The development of a successful chiral HPLC method relies on the principle of creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, which is most commonly incorporated into the stationary phase (Chiral Stationary Phase, CSP). csfarmacie.czphenomenex.com

The selection of an appropriate CSP is the most critical step. For acidic compounds like (3R)-3-hydroxy-3-phenylpropanoic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. phenomenex.comchromatographyonline.comnih.gov These phases, particularly those with carbamate (B1207046) derivatives like amylose (3,5-dimethylphenylcarbamate), can offer high enantioselectivity for a wide range of chiral compounds under various elution modes (normal-phase, reversed-phase, and polar organic). nih.gov "Pirkle-type" CSPs, which are based on smaller chiral molecules bonded to a silica (B1680970) support, can also be used and function through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. csfarmacie.czphenomenex.com

Mobile phase composition is another key parameter. In normal-phase mode, mixtures of alkanes (like hexane) with alcohols (like isopropanol (B130326) or ethanol) are common. nih.gov The concentration of the alcohol modifier is a crucial factor, as it influences both retention time and resolution. nih.gov For reversed-phase separations, which are often preferred for their compatibility with aqueous samples, buffered aqueous solutions mixed with organic modifiers like acetonitrile (B52724) or methanol (B129727) are used. The pH of the mobile phase can significantly affect the retention and selectivity of acidic analytes. csfarmacie.czchromatographyonline.com

The development of a robust method often involves a screening process where multiple CSPs and mobile phase systems are tested to find the optimal conditions for resolution and analysis time. phenomenex.comchromatographyonline.com

Table 1: Key Parameters in Chiral HPLC Method Development for Hydroxy Acids

| Parameter | Description | Typical Conditions for this compound |

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H), Pirkle-type. chromatographyonline.com |

| Mobile Phase Mode | The solvent system used for elution. | Normal-Phase, Reversed-Phase, or Polar Organic Mode. phenomenex.comnih.gov |

| Mobile Phase Composition | The specific solvents and additives. | Normal-Phase: Hexane (B92381)/Isopropanol; Reversed-Phase: Acetonitrile/Water with buffer (e.g., phosphate). nih.govpensoft.net |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 1.5 mL/min. |

| Column Temperature | Can influence selectivity and resolution. | Often controlled between 20°C and 40°C. nih.gov |

| Detection | The method used to detect the analyte as it elutes. | UV-Vis Detector (typically at ~210-220 nm for the phenyl group). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the separation and identification of volatile and thermally stable compounds. However, molecules like this compound, which contain polar functional groups (carboxylic acid and hydroxyl), are non-volatile. Therefore, a derivatization step is required to convert them into more volatile and thermally stable analogs suitable for GC analysis. nih.gov

The most common derivatization strategy for compounds with active hydrogens is silylation. nih.govmdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons of the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity and increases the volatility of the analyte.

Once derivatized, the sample is injected into the GC, where the TMS-derivatives of the (R)- and (S)-enantiomers are separated on a chiral capillary column. The choice of the chiral column is critical for achieving enantiomeric separation. The separated enantiomers then enter the mass spectrometer, which provides both quantification and structural information based on their mass-to-charge ratio and fragmentation patterns. nih.gov This method is particularly useful for quantifying low levels of the analyte in complex biological matrices. nih.gov

Table 2: GC-MS Analysis Workflow for this compound

| Step | Description | Example Reagents/Conditions |

| 1. Sample Preparation | Extraction of the analyte from the matrix. | Liquid-liquid extraction or solid-phase extraction. |

| 2. Derivatization | Conversion to a volatile derivative. | Silylation using MSTFA or BSTFA in a solvent like pyridine. nih.govmdpi.com |

| 3. GC Separation | Separation of the derivatized enantiomers. | Chiral capillary column (e.g., Cyclodextrin-based). |

| 4. MS Detection | Ionization, mass analysis, and detection. | Electron Impact (EI) ionization; detection in scan or selected ion monitoring (SIM) mode. nih.govnih.gov |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of neutral or charged enantiomers, a chiral selector must be added to the background electrolyte (BGE). bio-rad.com

Several types of chiral selectors can be employed in CE. For hydroxy acids, cyclodextrins and their derivatives are commonly used. mdpi.com Another effective approach is ligand-exchange CE, where a metal ion (like copper(II)) and a chiral ligand (like an L-amino acid) are added to the BGE. bio-rad.comnih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities, leading to their separation. bio-rad.com

Macrocyclic antibiotics, such as vancomycin (B549263), have also proven to be versatile chiral selectors in CE for a wide range of acidic compounds. nih.govmdpi.com The multiple stereogenic centers and functional groups on the vancomycin molecule provide numerous potential sites for chiral interactions. mdpi.com The development of a CE method involves optimizing parameters such as the type and concentration of the chiral selector, the pH of the BGE, the applied voltage, and the capillary temperature to achieve the best resolution. nih.govmdpi.com

Mass Spectrometry-Based Approaches for Metabolic Profiling and Identification in Complex Matrices

Mass spectrometry (MS) is a cornerstone analytical technique for metabolomics, enabling the identification and quantification of metabolites within complex biological samples such as plasma and urine. nih.gov For this compound, which can be a product of gut microbial metabolism, MS-based methods are essential for its detection and for understanding its metabolic context. hmdb.ca The fundamental principle of MS involves ionizing the target molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. This provides a precise molecular weight determination.

In metabolic profiling studies, MS is often coupled with a separation technique, like liquid chromatography, to first separate the myriad of compounds in a biological matrix before they enter the mass spectrometer. This "hyphenated" approach reduces the complexity of the sample, minimizes ion suppression effects, and allows for more confident identification of individual metabolites. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, which aids in determining the elemental composition of an unknown compound and distinguishing it from other molecules with very similar masses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the sensitive and selective quantification of low-abundance compounds like this compound in complex matrices. nih.gov This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.gov

The process begins with the separation of the analyte from other components in the sample via an LC column. Reversed-phase chromatography is commonly employed for compounds like this compound. nih.gov Following elution from the column, the compound is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact. The compound ionizes well in negative ESI mode. nih.gov

The ionized molecule (the precursor ion) is then selected in the first mass spectrometer (MS1) and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed in the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique precursor-to-product ion transition for the target analyte. nih.gov This specificity allows for accurate quantification even at very low concentrations, with excellent precision and high recovery rates, making it ideal for trace analysis in clinical and research settings. nih.govnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Hydroxy Acid Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Chromatography | LC Column Type | Reversed-Phase (e.g., C18) |

| Ionization | Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Detection | Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | Molecular Ion [M-H]⁻ | Specific m/z for the analyte |

| Product Ion(s) | Characteristic Fragments | Specific m/z values post-fragmentation |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

A significant challenge in analytical chemistry is the differentiation of isomers—molecules that have the same chemical formula and thus the same exact mass, making them indistinguishable by mass spectrometry alone. polyu.edu.hk this compound has an enantiomer, (S)-3-hydroxy-3-phenylpropanoic acid, and positional isomers like 2-hydroxy-3-phenylpropanoic acid. nih.gov Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation to address this challenge. nih.gov

IMS separates gas-phase ions based on their size, shape, and charge. polyu.edu.hk As ions drift through a gas-filled tube under the influence of an electric field, their velocity is determined by their ion-neutral collision cross section (CCS). Compact, tightly folded ions experience fewer collisions and travel faster than extended, unfolded ions of the same mass-to-charge ratio. researchgate.net This difference in drift time allows for the separation of isomers that may be inseparable by chromatography and MS. nih.gov

This technique is particularly powerful for distinguishing between isomers with subtle structural differences. researchgate.netnih.gov The CCS value is a reproducible, instrument-independent physical property that can be used as an additional identifier for a compound, enhancing confidence in its annotation in complex samples. mdpi.com The coupling of IMS with LC-MS (LC-IMS-MS) creates a powerful, multi-dimensional analytical platform capable of resolving highly similar molecules in challenging biological or environmental matrices. nih.gov

Hyphenated Techniques for Comprehensive Analysis in Research Settings

The most comprehensive characterization of this compound in complex research settings is achieved through the use of advanced hyphenated techniques. These methods combine multiple analytical technologies into a single, integrated system to maximize the information obtained from a sample. The coupling of liquid chromatography, ion mobility spectrometry, and tandem mass spectrometry (LC-IMS-MS/MS) represents a state-of-the-art approach. nih.govnih.gov

This multi-dimensional platform offers unparalleled analytical power. LC provides the initial separation based on polarity, IMS then separates co-eluting compounds and isomers based on their gas-phase shape (CCS), and MS/MS provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns. mdpi.com This layered separation significantly reduces chemical noise, increases the signal-to-noise ratio, and enhances the peak capacity of the analysis, allowing for the detection and confident identification of more compounds than any single technique could achieve alone. nih.govmdpi.com

The application of such hyphenated techniques is crucial for large-scale metabolomic screens and for discovering novel biomarkers. nih.gov By providing orthogonal data points (retention time, drift time/CCS, precursor m/z, and product ion m/z), these systems allow researchers to build a highly detailed molecular profile and confidently identify specific molecules like this compound, even when they are present at trace levels within a highly complex biological background.

Synthesis and Investigation of Derivatives, Analogues, and Conjugates of 3r 3 Hydroxy 3 Phenylpropanoic Acid

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of (3R)-3-hydroxy-3-phenylpropanoic acid is a strategic process aimed at probing and modulating biological activity. This often involves stereoselective synthesis methods to ensure the precise three-dimensional arrangement of atoms, which is crucial for biological function.

One notable approach involves the use of Evans chemistry for stereoselective synthesis. For example, the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an analogue with a modified phenyl ring, was achieved through an aldol (B89426) reaction. nih.gov This reaction utilized a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone to produce the desired intermediate with moderate diastereoselectivity. nih.gov The diastereomers could then be separated using silica (B1680970) gel chromatography. nih.gov Such methods are fundamental in creating a library of structurally diverse analogues for further investigation. nih.gov

Ester and Amide Derivatives

The synthesis of ester and amide derivatives of this compound is a key strategy for modifying its physicochemical properties and for creating intermediates for further chemical transformations. Chemoenzymatic methods are particularly powerful for creating these derivatives with high stereoselectivity.

Lipases are commonly employed for the kinetic resolution of racemic mixtures, often through enantioselective transesterification or hydrolysis. For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a precursor to the target acid, via transesterification. nih.govnih.gov Similarly, lipase-catalyzed enantioselective hydrolysis of racemic ethyl esters of β-aryl-β-amino acids has been developed to produce enantiomerically pure acids. researchgate.net The yeast Saccharomyces cerevisiae can asymmetrically reduce ethyl 3-phenyl-3-oxopropionate to produce ethyl (S)-3-hydroxy-3-phenylpropionate, which can serve as a starting material for various derivatives. researchgate.net Amide derivatives can also be synthesized, for example, through the enantioselective N-acylation of amino acid esters catalyzed by enzymes like Candida antarctica lipase A (CAL-A). researchgate.net

Modifications on the Phenyl Ring and Hydroxyl Group

Modifying the phenyl ring and the hydroxyl group of this compound can significantly impact its biological profile. These modifications are designed to explore the structure-activity relationships (SAR) of the molecule.

A prime example is the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov In this analogue, the phenyl ring is substituted with two methyl groups and a hydroxyl group. The synthesis began with a silyl-protected aldehyde which underwent an aldol reaction. nih.gov Following the separation of diastereomers, the synthesis was completed by dechlorination and removal of protecting groups. nih.gov The introduction of a hydrophilic hydroxyl group at the β-position was found to be detrimental to the opioid receptor binding affinity of the final peptide analogue. nih.gov

Impact of Structural Modifications on Biocatalytic Substrate Specificity

Structural modifications to this compound and its precursors have a profound effect on how they interact with biocatalysts. The efficiency and selectivity of enzymatic reactions are highly sensitive to the substrate's structure.

In the biocatalytic resolution of 3-hydroxy-3-phenylpropanonitrile using immobilized lipase, the nature of the support for the enzyme and the reaction medium were found to be critical. nih.gov The use of ionic liquids as additives was shown to enhance process efficiency, likely due to the interfacial activation of the lipase at the boundary between the aqueous and aprotic phases. nih.gov

The study of analogues with modified phenyl rings, such as 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, provides insight into the spatial and electronic requirements of enzyme active sites. nih.gov When this analogue was incorporated into a cyclic enkephalin peptide, the resulting bioconjugate showed very weak opioid receptor binding affinity, indicating that the introduction of the β-hydroxyl group was not tolerated by the receptors. nih.gov This demonstrates that even subtle changes to the core structure can dramatically alter biological interactions.

| Analogue | Modification | Biological Effect | Reference |

|---|---|---|---|

| (3S/3R)-Hdp¹-analogue | Introduction of a β-hydroxyl group to Dhp in a cyclic enkephalin | No µ and κ receptor binding affinity; very weak δ receptor binding affinity. | nih.gov |

| (3S)-Mdp¹-analogue | β-methylation of Dhp | Increased antagonist activity at µ, δ, and κ opioid receptors. | nih.gov |

| (3R)-Idp¹-analogue | β-isopropylation of Dhp | Mixed κ agonist/µ antagonist activity. | nih.gov |

Preparation and Characterization of Bioconjugates for Mechanistic Probes

To investigate the mechanisms of action and biological roles of this compound and its analogues, they are often conjugated to other molecules, such as peptides, to create bioconjugates. These bioconjugates serve as valuable mechanistic probes.

A notable example is the incorporation of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid [(3S)- and (3R)-Hdp] into a cyclic enkephalin analogue. nih.gov This was achieved by first synthesizing the silyl-protected Hdp analogue and then coupling it to the N-terminal amino group of the pre-assembled cyclic peptide H-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ using HBTU as a coupling agent. nih.gov The final bioconjugate was obtained after the removal of the silyl (B83357) protecting groups. nih.gov The purity and structural identity of these peptide bioconjugates were confirmed by methods such as thin-layer chromatography (TLC), analytical high-performance liquid chromatography (HPLC), and fast atom bombardment mass spectrometry (FAB-MS). nih.gov These probes are then used in biological assays, such as receptor binding assays, to determine their activity and to understand the structural requirements for interaction with their biological targets. nih.gov

Stereochemical Implications of Derivatization and Analogue Synthesis

The stereochemistry of this compound is a critical determinant of its biological activity. Therefore, controlling and understanding the stereochemical outcomes of derivatization and analogue synthesis is of paramount importance.

Stereoselective synthesis methods, such as the Evans aldol reaction, are employed to control the configuration at the chiral center bearing the hydroxyl group. nih.gov While these reactions can provide good yields, they sometimes result in moderate diastereomeric excess, necessitating chromatographic separation of the diastereomers to obtain the pure stereoisomer. nih.gov

Theoretical and Computational Chemistry Approaches to 3r 3 Hydroxy 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Conformational Preferences

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. Estimating the three-dimensional structures available to a molecule is a cornerstone of computer-aided drug design. nih.gov While forcefield methods are faster, QM simulations offer superior accuracy, although at a significant computational expense. nih.gov The primary application for these high-accuracy methods involves the detailed analysis of specific conformations and the approximation of solution-phase conformational ensembles, often in conjunction with experimental data like NMR. nih.gov

For a molecule like (3R)-3-hydroxy-3-phenylpropanoic acid, with its flexible side chain, identifying the global minimum energy conformation and the ensemble of low-energy conformers is crucial. This process typically begins with a broader conformational search using less computationally demanding methods, followed by geometry optimization of the most promising structures using more rigorous QM methods.

DFT Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the structural and electronic properties of molecules. nih.gov DFT calculations can determine optimized molecular geometries, charge distributions, and molecular orbitals, which are essential for understanding a molecule's reactivity. nih.govaps.org For instance, DFT has been applied to investigate the physical properties of various complex compounds, determining optimum lattice constants and estimating properties like the band gap, Density of States (DOS), and charge density. aps.org

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter for predicting where and how chemical reactions might occur. These DFT studies are foundational for understanding the electronic behavior of this compound.

Table 1: Common DFT Functionals for Electronic Structure Calculation

| Functional Type | Examples | Key Features |

|---|---|---|

| GGA | PBE, BP86 | Generalized Gradient Approximation; balances accuracy and computational cost. |

| Hybrid | B3LYP, PBE0 | Includes a portion of exact Hartree-Fock exchange, often improving accuracy for many systems. researchgate.net |

| Meta-Hybrid | M06-2X | Includes kinetic energy density, offering broad applicability for thermochemistry and kinetics. |

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies) for Research Validation

Theoretical calculations of spectroscopic data serve as a vital link between computational models and experimental reality, aiding in structure verification and the interpretation of complex spectra.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, researchers can confirm the proposed molecular structure and its conformational state. Calculations are often performed at different levels of theory, such as B3LYP with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p), to achieve results closer to experimental values. nih.govnih.gov